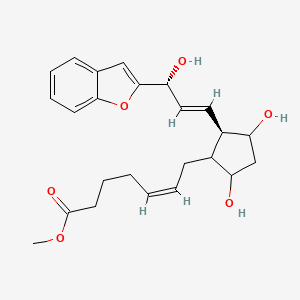![molecular formula C15H18O6S3 B14447116 1,3,5-Tris[(ethenesulfonyl)methyl]benzene CAS No. 76749-45-6](/img/structure/B14447116.png)
1,3,5-Tris[(ethenesulfonyl)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Tris[(ethenesulfonyl)methyl]benzene is a chemical compound characterized by the presence of three ethenesulfonyl groups attached to a benzene ring at the 1, 3, and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with ethenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Tris[(ethenesulfonyl)methyl]benzene can undergo various chemical reactions, including:
Oxidation: The ethenesulfonyl groups can be oxidized to form sulfonic acids.
Reduction: Reduction of the ethenesulfonyl groups can yield corresponding sulfides.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
1,3,5-Tris[(ethenesulfonyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene involves its interaction with various molecular targets. The ethenesulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, potentially altering their function and activity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Tris(phenylethynyl)benzene: Similar in structure but with phenylethynyl groups instead of ethenesulfonyl groups.
1,3,5-Tris(bromomethyl)benzene: A precursor in the synthesis of 1,3,5-Tris[(ethenesulfonyl)methyl]benzene.
1,3,5-Tris(trifluoromethyl)benzene: Contains trifluoromethyl groups, offering different chemical properties.
Uniqueness
This compound is unique due to the presence of ethenesulfonyl groups, which impart distinct reactivity and potential applications compared to other trisubstituted benzenes. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a compound of significant interest.
Propiedades
Número CAS |
76749-45-6 |
|---|---|
Fórmula molecular |
C15H18O6S3 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
1,3,5-tris(ethenylsulfonylmethyl)benzene |
InChI |
InChI=1S/C15H18O6S3/c1-4-22(16,17)10-13-7-14(11-23(18,19)5-2)9-15(8-13)12-24(20,21)6-3/h4-9H,1-3,10-12H2 |
Clave InChI |
MUPAKLRCEUOTSL-UHFFFAOYSA-N |
SMILES canónico |
C=CS(=O)(=O)CC1=CC(=CC(=C1)CS(=O)(=O)C=C)CS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



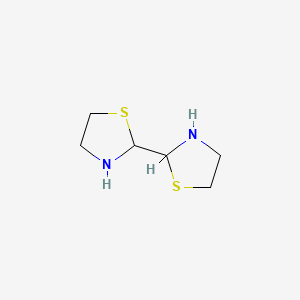

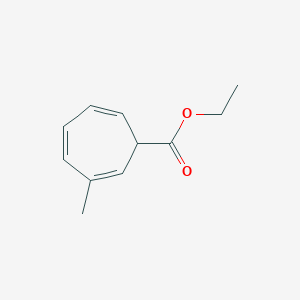
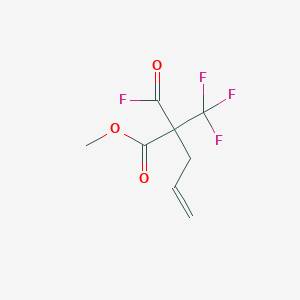
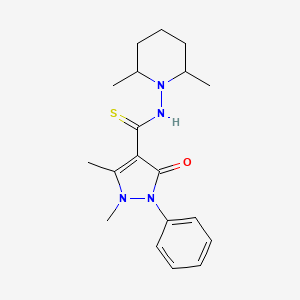
![5-(Benzenesulfonyl)naphtho[1,2-D][1,2,3]oxadiazole](/img/structure/B14447069.png)

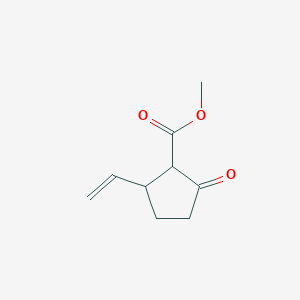
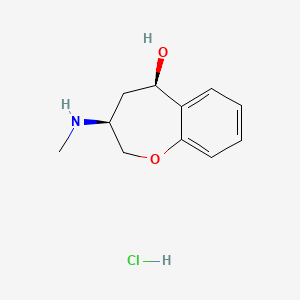
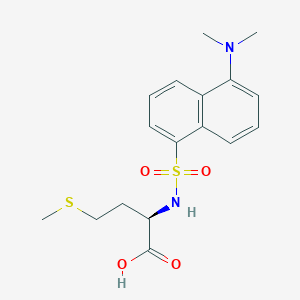
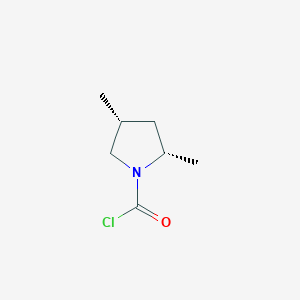
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
